![molecular formula C22H19N5O4S B2896099 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 942004-33-3](/img/structure/B2896099.png)
4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[4,5-d]pyridazine ring, which is a type of heterocyclic compound. This ring system contains nitrogen and sulfur atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity Evaluation
- The synthesis of novel heterocyclic compounds, including those derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase inhibitors and showed significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety. These compounds were evaluated for antimicrobial activities, with some showing promising results, highlighting their potential in addressing microbial resistance (Gouda et al., 2010).
- Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed moderate to significant radical scavenging activity in antioxidant studies. This suggests the potential of these compounds in oxidative stress-related conditions (Ahmad et al., 2012).
Antioxidant and Antimicrobial Applications
- Benzothiazole derivatives have been synthesized and evaluated for their antioxidant activity, particularly in the context of acetaminophen toxicity. These studies suggest the potential of benzothiazole derivatives in mitigating oxidative stress and toxicity (Cabrera-Pérez et al., 2016).
- The antimicrobial activity of new pyridine derivatives has been investigated, with some compounds exhibiting considerable antibacterial activity. This indicates the potential use of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Anticancer Potential
- A series of 4-thiazolidinones with a benzothiazole moiety has been screened for antitumor activity, revealing that some compounds have activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. This highlights the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(14-4-3-5-16(10-14)31-2)26-27(22(19)30)11-17(28)25-15-8-6-13(7-9-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASKNFEUJLGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide |
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